Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 60601-61-8
VCID: VC4115134
InChI: InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H
SMILES: C1CCC(CC1)CCC2CCNCC2.Cl
Molecular Formula: C13H26ClN
Molecular Weight: 231.8 g/mol

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride

CAS No.: 60601-61-8

Cat. No.: VC4115134

Molecular Formula: C13H26ClN

Molecular Weight: 231.8 g/mol

* For research use only. Not for human or veterinary use.

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride - 60601-61-8

Specification

CAS No. 60601-61-8
Molecular Formula C13H26ClN
Molecular Weight 231.8 g/mol
IUPAC Name 4-(2-cyclohexylethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H
Standard InChI Key LYNHGLNYFFVOKE-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCC2CCNCC2.Cl
Canonical SMILES C1CCC(CC1)CCC2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the fourth position with a 2-cyclohexylethyl group. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The IUPAC name, 4-(2-cyclohexylethyl)piperidine hydrochloride, reflects this substitution pattern . Key structural identifiers include:

  • SMILES: C1CCC(CC1)CCC2CCNCC2.Cl

  • InChI Key: LYNHGLNYFFVOKE-UHFFFAOYSA-N

Physical Properties

PropertyValue
Melting PointNot explicitly reported
Boiling Point>230°F (decomposes)
Density~1.12 g/cm³ (estimated)
SolubilitySoluble in water, ethanol
pKa~10.5 (piperidine moiety)

The crystalline structure and hygroscopic nature necessitate storage under anhydrous conditions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves N-heterocyclization or reductive amination strategies:

  • Cyclization of Primary Amines: Reacting 2-cyclohexylethylamine with γ-butyrolactone derivatives under acidic conditions yields the piperidine core . Subsequent hydrochloride salt formation is achieved via treatment with HCl gas .

  • Asymmetric Hydrogenation: Catalytic hydrogenation of pyridine precursors using Rh/C or RuCl₃·xH₂O produces enantiomerically pure piperidines. For example, Zhang et al. demonstrated a stereoselective coupling/hydrogenation cascade to generate similar derivatives .

Industrial Scalability

Continuous flow reactors optimize yield (up to 77%) and reduce reaction times. A practical method involves:

  • Reactants: N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.

  • Conditions: Cp*Ir catalyst, 60°C, 12 hours .
    This approach minimizes side products like succinimide or N,N'-thiodipiperidine .

Biological Activity and Mechanisms

Pharmacological Targets

The compound interacts with cholinergic and dopaminergic pathways, acting as a central anticholinergic agent . Key targets include:

  • Cyclooxygenase (COX) Enzymes: Suppression of COX-2 reduces prostaglandin synthesis, attenuating inflammation.

  • Serotonin Receptors (5-HT₂): Pyrrolidine analogs exhibit high affinity for 5-HT₂ receptors, suggesting potential antidepressant applications .

Therapeutic Applications

  • Antimicrobial Activity: Inhibits bacterial growth by disrupting cell wall synthesis (MIC: 0.057 mM against S. aureus) .

  • Anticancer Potential: Induces apoptosis in cancer cell lines via caspase-3 activation.

  • Neurological Disorders: Modulates dopamine release in Parkinson’s disease models, comparable to donepezil derivatives .

Pharmacokinetics and Metabolism

Absorption and Distribution

The compound’s logP value (~4.48) indicates moderate lipophilicity, facilitating blood-brain barrier penetration . In rodent studies, peak plasma concentrations occur within 2 hours post-administration .

Metabolic Pathways

Hepatic metabolism involves cytochrome P450 3A4-mediated oxidation, producing two primary metabolites:

  • 4-(2-Cyclohexylethyl)piperidine N-oxide (Phase I).

  • Glucuronidated derivatives (Phase II) .

Hazard CategoryGHS Classification
Acute ToxicityCategory 3 (H301)
Skin IrritationCategory 2 (H315)
Environmental HazardNot classified

Research Applications and Future Directions

Drug Development

Piperidine derivatives are pivotal in synthesizing Alzheimer’s therapeutics (e.g., donepezil analogs) . Recent patents highlight their use in:

  • Peripheral μ-opioid antagonists (e.g., alvimopan) .

  • Antipsychotic agents targeting 5-HT₂/D₂ receptors .

Industrial Chemistry

The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of α-substituted piperidines .

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